2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid
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Overview
Description
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a propanoic acid group attached to a pyrazole ring substituted with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the esterification of 1,3,5-trimethyl-1H-pyrazole with propanoic acid, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using catalysts to enhance the reaction rate and yield. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine
Uniqueness
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a propanoic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5-8(6(2)11(4)10-5)14-7(3)9(12)13/h7H,1-4H3,(H,12,13) |
InChI Key |
CGDVKGSCRLUIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(C)C(=O)O |
Origin of Product |
United States |
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